Bicyclo[2.2.2]oct-2-en-1-ol

Physicochemical Properties Computational Chemistry Synthetic Planning

Fragment-based drug discovery requires rigid, three-dimensional scaffolds that explore novel chemical space. Bicyclo[2.2.2]oct-2-en-1-ol addresses this gap with its Rule-of-3 compliant bicyclo[2.2.2]octane core (MW 124.18) featuring a reactive allylic alcohol moiety. This unique architecture enables stereocontrolled Diels-Alder cycloadditions for generating enantiopure chiral building blocks, critical for the total synthesis of sesquiterpenoids such as (-)-patchoulenone and (-)-hirsutene. Key advantages:  3D bicyclic fragment for molecular linking, expansion, and elaboration in FBDD campaigns  Allylic alcohol handle for diverse chemical transformations, including hydrogenation to the saturated analog or oxidative cleavage  Reliable supply with ≥95% purity, ensuring reproducible screening and synthetic workflows.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 68211-36-9
Cat. No. B1659805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.2]oct-2-en-1-ol
CAS68211-36-9
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CC2(CCC1C=C2)O
InChIInChI=1S/C8H12O/c9-8-4-1-7(2-5-8)3-6-8/h1,4,7,9H,2-3,5-6H2
InChIKeyYTZYREKPCQTYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.2]oct-2-en-1-ol: Rigid Allylic Alcohol Scaffold


Bicyclo[2.2.2]oct-2-en-1-ol (CAS 68211-36-9) is a bridged bicyclic organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . It is characterized by a rigid bicyclo[2.2.2]octane framework containing a double bond and a tertiary alcohol functional group. This compound is widely recognized as a versatile fragment molecule and a crucial scaffold in medicinal chemistry, providing a rigid, three-dimensional core for molecular linking, expansion, and modification in drug discovery programs . The presence of the allylic alcohol moiety enables diverse chemical transformations, making it a valuable synthetic intermediate for constructing complex molecular architectures, particularly in the total synthesis of sesquiterpenoid natural products [1].

Low MW and H-bond capacity support Rule of 3 compliance in fragment screens

Rigid allylic alcohol scaffold supports stereocontrolled Diels-Alder cycloaddition reactions

Reported intermediate for total synthesis of sesquiterpenoid natural products

Why Bicyclo[2.2.2]oct-2-en-1-ol Cannot Be Replaced


Substituting Bicyclo[2.2.2]oct-2-en-1-ol with a seemingly similar analog, such as its saturated counterpart bicyclo[2.2.2]octane-1-ol or an aza-derivative, is not chemically or pharmacologically equivalent. The unique combination of a rigid, bridged bicyclic framework with a reactive alkene and a tertiary alcohol creates a distinct vector space and reactivity profile. This specific arrangement enables stereocontrolled Diels-Alder cycloadditions, which are pivotal for generating complex, enantiopure building blocks [1]. In contrast, the saturated analog lacks the pi-system required for such transformations, while aza-analogs introduce altered basicity and hydrogen-bonding potential, which can significantly shift biological target engagement [2]. The predicted physicochemical properties, such as a lower boiling point and higher density compared to its saturated analog, further underscore its unique physical behavior in synthetic workflows .

Saturated analog bicyclo[2.2.2]octane-1-ol lacks the alkene required for Diels-Alder transformations

Aza-analogs introduce altered basicity and H-bonding potential that may shift biological target engagement

Predicted boiling point and density differ from saturated analogs, potentially affecting purification and formulation

Bicyclo[2.2.2]oct-2-en-1-ol vs. Analogs: Key Differences


Predicted Physicochemical Properties vs. Saturated Analog

Bicyclo[2.2.2]oct-2-en-1-ol exhibits distinct predicted physicochemical properties compared to its fully saturated analog, bicyclo[2.2.2]octane-1-ol, which can influence its behavior in purification, formulation, and reactivity .

Boiling Point vs. Saturated Analog
Data to verify
Target: 198.1°C / Saturated: 199.8°C (Pred.)
Δ ≈ -1.7°C

May influence purification method development

Computational prediction; verify experimentally

Physicochemical Properties Computational Chemistry Synthetic Planning

Predicted Physicochemical Properties vs. Parent Hydrocarbon

The presence of the hydroxyl group in Bicyclo[2.2.2]oct-2-en-1-ol leads to a significantly higher predicted boiling point compared to the non-polar parent hydrocarbon, bicyclo[2.2.2]oct-2-ene .

Boiling Point vs. Hydrocarbon
Data to verify
Target: 198.1°C (Pred.) / Hydrocarbon: 138.3°C (Exp.)
Δ ≈ +59.8°C

Confirms distinct physical behavior due to hydrogen bonding

Target predicted, comparator experimental; verify consistency

Physicochemical Properties Computational Chemistry Synthetic Planning

Predicted Acidity vs. Saturated Analog

The allylic alcohol in Bicyclo[2.2.2]oct-2-en-1-ol is predicted to be slightly more acidic than its saturated counterpart, bicyclo[2.2.2]octane-1-ol, due to the electron-withdrawing effect of the neighboring double bond .

Acidity vs. Saturated Analog
Class-level
Target pKa: 14.70 / Saturated: 15.38 (Pred.)
ΔpKa ≈ -0.68

Higher acidity may affect base-mediated reaction reactivity

Computational class-level inference; confirm experimentally

Acidity Reactivity Synthetic Planning

Molecular Mass and Density vs. Methoxy Analog

Compared to its methoxy derivative, Bicyclo[2.2.2]oct-2-en-1-ol has a lower molecular weight and higher predicted density, which are important considerations in fragment library design and synthetic route planning .

Mass & Density vs. Methoxy Analog
Data to verify
MW: 124.18 g/mol / 138.21 g/mol (Δ -14.03); Density: 1.149 / 0.98 g/cm³ (Δ +0.169)

Lower MW favorable for Rule of 3; higher density may influence packing

Target density predicted, comparator density experimental

Physicochemical Properties Fragment-Based Drug Design Synthetic Planning

Bicyclo[2.2.2]oct-2-en-1-ol Research & Industrial Applications


Fragment-Based Drug Discovery Library Component

Bicyclo[2.2.2]oct-2-en-1-ol is an ideal fragment for inclusion in FBDD screening libraries. Its low molecular weight (124.18 g/mol) and the presence of a hydrogen-bond donor/acceptor (the -OH group) make it compliant with the 'Rule of 3'. Its rigid, three-dimensional bicyclic scaffold can explore novel chemical space and potentially enhance target selectivity when elaborated, as indicated by its common use as a fragment molecule for molecular linking, expansion, and modification [1]. The distinct physicochemical properties, such as a higher predicted density compared to its methoxy analog, may also influence its binding kinetics and thermodynamics in fragment screens.

Stereocontrolled Synthesis of Chiral Building Blocks

The allylic alcohol moiety and rigid bicyclic framework enable highly regio- and stereo-controlled Diels-Alder cycloaddition reactions [1]. This compound serves as a key starting material for generating enantiopure bicyclo[2.2.2]octene derivatives, which are valuable chiral building blocks for the total synthesis of complex natural products like the sesquiterpenoids (-)-patchoulenone and (-)-hirsutene. The predictable stereochemical outcome of these reactions, governed by the compound's rigid structure, provides a strategic advantage over more flexible or less well-defined analogs.

Synthesis of Biologically Active Bicyclic Scaffolds

As a core structural motif, Bicyclo[2.2.2]oct-2-en-1-ol can be elaborated into various bicyclo[2.2.2]octane derivatives that are found in numerous biologically active compounds and pharmaceuticals. For example, its skeleton is a key component in the synthesis of certain calcium channel blockers [2]. The presence of the reactive alkene allows for further functionalization, such as hydrogenation to the saturated analog or oxidative cleavage to generate other useful intermediates, making it a versatile entry point into a diverse array of bioactive chemical space.

Synthesis of C13 Carotenoid Degradation Products

This compound is a critical intermediate in the synthesis of C13 degradation products of carotenoids, including 3-oxo-α-ionone, blumenol-C, and 1,3,7,7-tetramethyl-2-oxabicyclo[4.4.0]decan-9-one [3]. The bicyclo[2.2.2]oct-2-en-1-ol framework, generated from reactions of endocyclic linearly conjugated dienolates, provides the necessary structural complexity and stereochemistry to access these challenging terpenoid targets, which are of interest in flavor, fragrance, and biological research.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery Screening
Low MW, rigid 3D scaffold, H-bond capacity
Rule of 3 compliance and binding kinetics
Stereocontrolled Chiral Building Block Synthesis
Allylic alcohol enabling Diels-Alder cycloaddition
Enantiopure bicyclo[2.2.2]octene derivative synthesis
Bioactive Bicyclic Scaffold Elaboration
Functionalizable alkene for diversification
Calcium channel blocker synthesis (research example)
Carotenoid Degradation Product Synthesis
Bicyclo[2.2.2]octane framework for terpenoid targets
Stereochemical fidelity in C13 degradation products

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